
Triallylamine
Overview
Description
Triallylamine is an organic compound with the chemical formula N(CH₂CH=CH₂)₃. It is a colorless liquid with an ammonia-like odor. This compound is multifunctional, featuring a tertiary amine and three alkene groups. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallylamine is synthesized by treating allyl chloride with ammonia. The reaction typically involves the following steps:
Reaction with Ammonia: Allyl chloride is reacted with ammonia to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of allyl chloride.
Purification: The crude product is purified through distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where allyl chloride and ammonia are continuously fed into the system. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize yield and purity. The product is then distilled to remove any impurities .
Chemical Reactions Analysis
Catalytic Transformations
TAA participates in transition metal-mediated reactions with distinctive selectivity:
Hydrozirconation/Transmetalation
Reaction sequence:
This demonstrates TAA's capacity for constructing complex heterocyclic architectures through sequential organometallic reactions.
Cycloaddition Chemistry
TAA's conjugated dienes enable [4+2] Diels-Alder reactivity:
Diynophile | Conditions | Product | Yield |
---|---|---|---|
Fluorinated 1,3,4-oxadiazoles | Toluene, Δ | Octahydro-2,7-methanofuro[3,2-c]pyridines | 75-88% |
X-ray crystallography confirms the bicyclic products adopt chair-boat conformations with axial fluorine substituents .
Polymerization Behavior
Radical polymerization studies reveal unique challenges:
Parameter | Value |
---|---|
Initiator (AIBN) | 5-15 wt% |
Temperature | 60-80°C |
Conversion | ≤40% |
Crosslink Density | 0.12 mol/cm³ |
The low conversion stems from:
-
Radical scavenging by amine lone pairs
-
Steric hindrance from three allyl groups
Acid-Base Reactions
TAA (pKₐ 8.31) exhibits typical amine reactivity:
Acid | Product | Application |
---|---|---|
HCl | [C₉H₁₅NH]⁺Cl⁻ | Ionic liquids |
H₂SO₄ | (C₉H₁₅N)₂SO₄ | Corrosion inhibition |
CH₃COOH | C₉H₁₅N·CH₃COOH | Pharmaceutical intermediates |
Neutralization reactions proceed exothermically (ΔT ≈ 35-50°C) requiring controlled addition rates .
Scientific Research Applications
Polymer Synthesis
Versatile Monomer
Triallylamine is primarily recognized as a co-monomer in the production of polymers. It serves as a crosslinking agent, enhancing the mechanical properties of polymeric materials used in adhesives, coatings, and sealants. The ability of TAA to form polyallylamines allows for the development of materials with tailored properties for specific applications .
Polymerization Studies
Recent studies have focused on the polymerization of this compound to create novel classes of polymeric amines. For instance, one patent describes a method for producing polyallylamines characterized by high thermal stability and low content of impurities such as chlorine and sulfur . This stability is crucial for applications where thermal resistance is required.
Property | Value |
---|---|
Chemical Formula | CHN |
Density | 0.800 g/cm³ |
Flash Point | 39.4 °C (103 °F) |
Solubility | Insoluble in water |
Pharmaceutical Applications
Building Block for Drug Development
In the pharmaceutical industry, this compound acts as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its high reactivity enables the formation of complex molecular structures essential for drug development . Research indicates that TAA can be utilized to enhance drug delivery systems, potentially improving therapeutic outcomes.
Case Study: Synthesis of Quinoline Derivatives
this compound has been employed in reactions with primary aromatic amines in the presence of catalysts to synthesize quinoline derivatives, which are important in medicinal chemistry due to their biological activities . This demonstrates TAA's utility not only as a building block but also as a facilitator in creating biologically relevant compounds.
Agricultural Applications
Pesticide Development
this compound is also explored for its potential use in agriculture, particularly as a component in pesticide formulations. Its chemical properties may enhance the efficacy and stability of agrochemicals, contributing to more effective pest management strategies .
Surface Chemistry and Material Science
Surface Modification
Recent investigations into the surface chemistry of this compound on silicon substrates have revealed its potential for modifying surface properties at the nanoscale. This application is particularly relevant in semiconductor manufacturing and materials science, where precise control over surface characteristics is essential .
Future Research Directions
The versatility of this compound opens avenues for further research:
- Novel Organic Reactions: Exploring new synthetic methodologies using TAA as a key reagent could lead to innovative chemical processes.
- Biological Activity Studies: Investigating the interactions between this compound and biological targets may reveal new therapeutic potentials.
- Polymer Innovations: Ongoing research into its compatibility with various monomers can lead to advanced polymeric materials tailored for specific industrial applications .
Mechanism of Action
The mechanism of action of triallylamine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of alkene groups allows it to undergo addition reactions with electrophiles. These interactions enable this compound to serve as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Allylamine: A simpler compound with one alkene group and one amine group.
Diallylamine: Contains two alkene groups and one amine group.
Triarylamine: Features three aryl groups attached to a nitrogen atom.
Comparison:
Uniqueness: Triallylamine is unique due to its three alkene groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to allylamine and diallylamine.
Reactivity: The presence of three alkene groups enhances its reactivity, allowing it to participate in a broader range of chemical reactions.
Applications: this compound’s multifunctional nature makes it suitable for diverse applications in organic synthesis, pharmaceuticals, and industrial processes
Biological Activity
Triallylamine (TAA), with the chemical formula , is a tertiary amine characterized by three allyl groups attached to a nitrogen atom. This compound is primarily known for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activities have garnered attention in recent years, particularly regarding its cytotoxicity, antibacterial properties, and potential therapeutic applications.
1. Cytotoxicity
Cytotoxicity refers to the capacity of a substance to induce cell damage or death. This compound has been studied for its effects on various cell lines, revealing significant cytotoxic properties.
- Cell Line Studies : In vitro studies using human skin fibroblasts (HSFs) have shown that TAA exhibits dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating that TAA's cytotoxic effects are comparable to those of other polycations like poly(allylamine hydrochloride) (PAH) but with some modifications leading to reduced toxicity .
Compound | IC50 (mg/mL) | Cell Line |
---|---|---|
This compound | 0.5 | Human Skin Fibroblasts |
Poly(allylamine) | 0.2 | L929 Mouse Fibroblasts |
2. Antibacterial Activity
This compound has demonstrated antibacterial properties, making it a candidate for applications in antimicrobial therapies.
- Mechanism of Action : The antibacterial activity of TAA is attributed to its ability to disrupt bacterial cell membranes, which is a common mechanism among quaternary ammonium compounds. Studies have shown that TAA exhibits potent activity against both Gram-positive and Gram-negative bacteria .
- Comparative Efficacy : When tested against common pathogens such as Staphylococcus aureus and Escherichia coli, TAA showed superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.1 mg/mL |
Escherichia coli | 0.2 mg/mL |
3. Polymer Modification and Biological Properties
The biological properties of this compound can be enhanced through polymer modifications, creating derivatives with improved biocompatibility and reduced toxicity.
- Modification Techniques : By quaternizing the amino groups of PAH with this compound, researchers have developed strong polyelectrolytes that maintain antibacterial activity while exhibiting lower cytotoxicity towards mammalian cells .
- Case Study : A study demonstrated that modified PAH with this compound showed increased cell proliferation rates and enhanced wound healing properties in vitro compared to unmodified PAH .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound-modified polymers highlighted their effectiveness against biofilm-forming bacteria. The modified polymers significantly reduced biofilm formation by S. aureus, suggesting their potential use in medical devices to prevent infections .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects of this compound on HSFs, it was found that while TAA exhibited cytotoxicity at higher concentrations, lower concentrations promoted cell migration and proliferation, indicating a dual role depending on dosage .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing triallylamine, and how can researchers ensure reproducibility?
this compound is typically synthesized via the reaction of allyl chloride with ammonia under controlled heat and pressure . To ensure reproducibility, researchers should:
- Document precise molar ratios, reaction temperatures, and pressure conditions.
- Use high-purity reagents and validate intermediates via spectroscopic techniques (e.g., NMR, FTIR).
- Follow NIH guidelines for reporting experimental conditions, including catalyst use and reaction time .
- Reference primary literature protocols for cross-verification .
Q. What key chemical properties of this compound must be considered during experimental design?
Key properties include:
- Density (0.800 g/cm³) and water insolubility , necessitating phase-separation techniques in aqueous reactions .
- Flammability (flash point: 103°F) , requiring explosion-proof equipment and inert atmospheres for high-temperature reactions .
- Reactivity with oxidizing agents and acids , mandating compatibility checks with reaction vessels (e.g., avoid aluminum or zinc containers) .
Q. How should researchers mitigate safety risks when handling this compound?
- Store in tightly sealed, corrosion-resistant containers in well-ventilated areas away from ignition sources .
- Use personal protective equipment (PPE) such as nitrile gloves and chemical goggles to prevent skin/eye irritation .
- Neutralize spills with non-reactive absorbents (e.g., vermiculite) and avoid water due to immiscibility .
Q. What is the role of this compound in polymer synthesis, and how can its efficacy be validated?
this compound acts as a catalyst in polyester production and an initiator in butadiene polymerization . To validate efficacy:
- Monitor polymerization kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution.
- Compare reaction yields and polymer stability against control experiments without this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Perform meta-analyses of reaction conditions (e.g., solvent polarity, temperature gradients) to identify outliers .
- Conduct controlled replication studies using standardized protocols from primary literature .
- Use multivariate regression to isolate variables affecting catalytic performance (e.g., impurity levels, moisture content) .
Q. What strategies optimize this compound’s reactivity in hydrozirconation and transmetalation reactions?
- Pre-activate zirconium catalysts to enhance selectivity during hydrozirconation .
- Adjust stoichiometric ratios of germanium tetrachloride to minimize byproduct formation in transmetalation .
- Employ low-temperature reaction conditions (-20°C to 0°C) to stabilize intermediates .
Q. Which analytical techniques are most effective for monitoring this compound’s cycloaddition reactions with fluorinated oxadiazoles?
- Real-time FTIR to track carbonyl group disappearance.
- High-resolution mass spectrometry (HRMS) to confirm product structures (e.g., octahydro-2,7-methanofuro[3,2-c]pyridines) .
- X-ray crystallography to resolve stereochemical outcomes in bicyclic products .
Q. How can mechanistic studies elucidate this compound’s role in quinoline synthesis?
- Use isotopic labeling (e.g., deuterated this compound) to trace reaction pathways via GC-MS .
- Perform computational modeling (DFT calculations) to identify transition states and rate-determining steps .
- Compare kinetic isotope effects (KIEs) to distinguish between radical and ionic mechanisms .
Q. What are the reproducibility challenges in scaling this compound-mediated reactions from lab to pilot plant?
- Address heat dissipation inefficiencies by implementing segmented flow reactors .
- Quantify batch-to-batch variability in this compound purity using HPLC and adjust catalyst loading accordingly .
- Validate scalability via DOE (design of experiments) to optimize parameters like mixing speed and residence time .
Q. Methodological Best Practices
- Data Interpretation : Cross-validate contradictory results using orthogonal techniques (e.g., NMR and Raman spectroscopy) .
- Ethical Reporting : Disclose all experimental anomalies (e.g., unexpected exotherms) in publications to aid peer review .
- Literature Synthesis : Use citation management tools to track evolving applications of this compound in polymer science and medicinal chemistry .
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)prop-2-en-1-amine | |
---|---|---|
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InChI |
InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
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InChI Key |
VPYJNCGUESNPMV-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC=C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Record name | TRIALLYLAMINE | |
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Related CAS |
28182-47-0 | |
Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID5026174 | |
Record name | Triallylamine | |
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Molecular Weight |
137.22 g/mol | |
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Physical Description |
Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO] | |
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Boiling Point |
311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C | |
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Flash Point |
103 °F (NTP, 1992), 103 °F OC. | |
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Solubility |
2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C | |
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Density |
0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C | |
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Vapor Density |
4.73 (Air= 1) | |
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Vapor Pressure |
3.64 [mmHg], 3.64 mm Hg @ 25 °C | |
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Color/Form |
Liquid, Dark brown liquid | |
CAS No. |
102-70-5 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94 °F (NTP, 1992), less than -70 °C | |
Record name | TRIALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4665 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIALLYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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